Afizagabar

Beschreibung

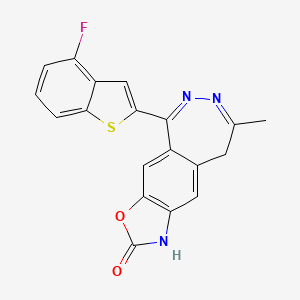

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-[1,3]oxazolo[4,5-h][2,3]benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O2S/c1-9-5-10-6-14-15(25-19(24)21-14)7-11(10)18(23-22-9)17-8-12-13(20)3-2-4-16(12)26-17/h2-4,6-8H,5H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNUWGRVHGICCLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1398496-82-6 | |

| Record name | Afizagabar [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1398496826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AFIZAGABAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6M94A8IH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Afizagabar mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of Afizagabar For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afizagabar, also known as S44819, is a first-in-class, competitive, and selective antagonist for the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). Unlike typical α5-GABAAR inhibitors that target the benzodiazepine binding site, afizagabar acts directly at the GABA-binding site.[1][2][3] Its selectivity for the α5 subunit, which is highly expressed in the hippocampus, allows it to modulate neuronal inhibition involved in cognitive processes. Specifically, it reduces the tonic inhibitory currents mediated by extrasynaptic α5-GABAARs without affecting phasic (synaptic) inhibition.[4] This mechanism enhances hippocampal synaptic plasticity, such as long-term potentiation (LTP), and has demonstrated pro-cognitive effects in preclinical models.[1] Afizagabar has been investigated for its therapeutic potential in facilitating post-stroke recovery.

Core Mechanism of Action: Selective α5-GABAA Receptor Antagonism

The primary mechanism of action of afizagabar is its selective, competitive antagonism of α5-GABAARs.

-

Target Receptor: The GABAA receptor is a ligand-gated ion channel that, upon binding the neurotransmitter GABA, opens to allow chloride ions (Cl-) to enter the neuron. This influx hyperpolarizes the cell, making it less likely to fire an action potential and thus mediating neuronal inhibition. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ).

-

Subunit Selectivity: The α5 subunit is predominantly found in the hippocampus and cortex, regions critical for learning and memory. Receptors containing the α5 subunit are often located extrasynaptically, where they respond to ambient GABA levels and generate a persistent "tonic" inhibition.

-

Competitive Antagonism: Afizagabar binds to the same site as GABA on the α5-GABAAR. By competing with GABA, it prevents the receptor from activating and reduces the flow of chloride ions. This action specifically diminishes the tonic inhibition mediated by these receptors. This targeted action enhances neuronal excitability and facilitates the mechanisms underlying synaptic plasticity, such as long-term potentiation (LTP).

Signaling Pathway

The signaling pathway involves the direct modulation of the GABAA receptor ion channel. Afizagabar's intervention prevents the downstream effects of GABA binding at α5-containing receptors.

Caption: Afizagabar competitively antagonizes GABA at the α5-GABA-A receptor, inhibiting tonic neuronal inhibition.

Quantitative Data

The following tables summarize the key binding and functional parameters of afizagabar from preclinical studies.

Table 1: Receptor Binding Affinity & Potency

| Parameter | Receptor Subtype | Value | Description |

|---|---|---|---|

| Ki | α5β3γ2 | 66 nM | Inhibitor constant, indicating high binding affinity. |

| IC50 | α5β2γ2 | 585 nM | Concentration causing 50% inhibition of GABA-induced current. |

| Kb | α5-GABAAR | 221 nM | Equilibrium dissociation constant for the antagonist. |

Table 2: In Vivo Pro-Cognitive Efficacy

| Animal Model | Treatment | Dosage (i.p.) | Result |

|---|

| Scopolamine-induced cognitive impairment in rats | Afizagabar | 1 and 3 mg/kg | Significantly diminished the increase in total errors in an eight-arm radial maze task. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Two-Electrode Voltage Clamp (TEVC) on Recombinant Receptors

This experiment determines the potency and selectivity of afizagabar on specific GABAA receptor subtypes expressed in a controlled system.

-

Objective: To quantify the inhibitory effect (IC50) of afizagabar on GABA-induced currents in Xenopus laevis oocytes expressing defined GABAA receptor subunits.

-

Methodology:

-

cRNA Preparation: Complementary RNA (cRNA) for human GABAA receptor subunits (e.g., α5, β2, γ2) are synthesized in vitro.

-

Oocyte Preparation & Injection: Oocytes are harvested from Xenopus laevis frogs and defolliculated. A nanoliter-scale microinjector is used to inject the cRNA mixture for the desired receptor subunits into the oocyte cytoplasm. Injected oocytes are incubated for 2-3 days to allow for receptor expression on the plasma membrane.

-

TEVC Recording: An oocyte is placed in a recording chamber and perfused with a buffer solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

Drug Application: A baseline current is established. GABA is applied at a concentration that elicits a submaximal response (e.g., EC20). Once the GABA-induced current stabilizes, increasing concentrations of afizagabar are co-applied with GABA.

-

Data Analysis: The inhibition of the GABA-induced current at each afizagabar concentration is measured. The data are plotted on a concentration-response curve, and the IC50 value is calculated using non-linear regression.

-

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) analysis of afizagabar activity.

Scopolamine-Induced Cognitive Impairment Model

This in vivo experiment assesses the pro-cognitive effects of afizagabar in a chemically-induced rodent model of memory impairment.

-

Objective: To determine if afizagabar can reverse the cognitive deficits induced by the muscarinic receptor antagonist, scopolamine.

-

Methodology:

-

Animal Acclimation: Male Sprague-Dawley rats are acclimated to the housing facility and handled for several days before the experiment.

-

Behavioral Task Training: Animals are trained on a cognitive task, such as the eight-arm radial maze, until they reach a stable performance baseline.

-

Treatment Administration: Animals are divided into groups (e.g., Vehicle, Scopolamine only, Scopolamine + Afizagabar). Afizagabar (e.g., 1 or 3 mg/kg) or its vehicle is administered via intraperitoneal (i.p.) injection. After a set pre-treatment time (e.g., 30 minutes), scopolamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline is administered to induce a temporary cognitive deficit.

-

Behavioral Testing: Following scopolamine administration, each rat is placed in the radial arm maze, and the number of errors (e.g., re-entry into a previously visited arm) is recorded over a set trial duration.

-

Data Analysis: The number of errors between treatment groups is compared using statistical methods, such as ANOVA, to determine if afizagabar significantly attenuated the scopolamine-induced increase in errors.

-

Conclusion

Afizagabar represents a targeted approach to cognitive enhancement by selectively antagonizing α5-GABAA receptors at the GABA binding site. Its mechanism, focused on reducing tonic inhibition in the hippocampus, distinguishes it from broader-acting GABAergic modulators. Preclinical data confirm its high affinity and functional antagonism at the target receptor, which translates to pro-cognitive efficacy in vivo. The detailed protocols outlined provide a basis for the replication and further investigation of afizagabar's unique pharmacological profile.

References

Afizagabar as an α5-GABAAR Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a first-in-class, competitive antagonist that selectively targets the γ-aminobutyric acid (GABA) binding site of α5 subunit-containing GABAA receptors (α5-GABAARs).[1] This technical guide provides a comprehensive overview of Afizagabar, focusing on its mechanism of action, binding affinity, and preclinical efficacy. Detailed experimental protocols for key assays and structured quantitative data are presented to support further research and development in the field of cognitive enhancement and related neurological disorders.

Introduction

GABA is the primary inhibitory neurotransmitter in the central nervous system, acting through GABAA and GABAB receptors. GABAA receptors are ligand-gated ion channels that mediate fast synaptic inhibition. The diverse subunit composition of GABAA receptors gives rise to distinct pharmacological properties. Receptors containing the α5 subunit are of particular interest as they are highly expressed in the hippocampus, a brain region critical for learning and memory. These α5-GABAARs are predominantly located extrasynaptically and contribute to tonic inhibition, a persistent form of inhibition that regulates neuronal excitability.

Modulation of α5-GABAARs presents a promising therapeutic strategy for cognitive disorders. While positive allosteric modulators have been investigated, antagonism of these receptors is hypothesized to enhance cognitive processes by reducing tonic inhibition and facilitating synaptic plasticity, such as long-term potentiation (LTP). Afizagabar has emerged as a selective antagonist at the GABA-binding site of α5-GABAARs, demonstrating pro-cognitive effects in preclinical models. This guide will delve into the technical details of Afizagabar's pharmacological profile and the methodologies used to elucidate its effects.

Mechanism of Action

Afizagabar acts as a competitive antagonist at the GABA-binding site of GABAA receptors with selectivity for the α5 subunit.[1] Unlike benzodiazepine-site modulators, Afizagabar directly competes with GABA for binding, thereby reducing the tonic inhibition mediated by extrasynaptic α5-GABAARs. This selective antagonism is thought to disinhibit pyramidal neurons in the hippocampus, lowering the threshold for the induction of LTP, a cellular correlate of learning and memory.

Signaling Pathway of α5-GABAAR-Mediated Tonic Inhibition

The following diagram illustrates the signaling pathway of extrasynaptic α5-GABAARs and the mechanism of action of Afizagabar.

Quantitative Data

The binding affinity and inhibitory potency of Afizagabar have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Receptor Subtype | Value | Reference |

| IC50 | α5β2γ2 | 585 nM | [2] |

| Ki | α5β3γ2 | 66 nM | [2] |

| Kb | α5-GABAAR | 221 nM | [2] |

Table 1: In Vitro Binding and Potency of Afizagabar

| Animal Model | Cognitive Deficit Inducer | Afizagabar Dose | Route of Administration | Observed Effect | Reference |

| Mice | Scopolamine | 1 and 3 mg/kg | i.p. | Significantly diminished the increase in total errors in a memory task. | |

| Rats | Ketamine | 3 mg/kg | p.o. | Blocked the amnestic effect in the eight-arm radial maze. |

Table 2: Preclinical In Vivo Efficacy of Afizagabar

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Afizagabar.

Radioligand Binding Assay

This protocol is a general method for determining the binding affinity of a compound to GABAA receptors using [³H]muscimol, a GABAA agonist.

Objective: To determine the inhibitory constant (Ki) of Afizagabar for the α5β3γ2 GABAA receptor.

Materials:

-

HEK293 cells stably expressing the human α5, β3, and γ2 GABAA receptor subunits.

-

Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 150 mM NaCl.

-

Radioligand: [³H]muscimol.

-

Non-specific binding control: Unlabeled GABA (10 mM).

-

Test compound: Afizagabar (S44819) at various concentrations.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

Filtration manifold.

Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Culture HEK293 cells expressing the desired GABAA receptor subunits to confluency.

-

Harvest the cells and homogenize them in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 100,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.

-

Resuspend the final pellet in a known volume of assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of Afizagabar.

-

To each well, add the membrane preparation (typically 50-100 µg of protein).

-

Add the assay buffer.

-

For total binding wells, add buffer. For non-specific binding wells, add unlabeled GABA. For test wells, add the corresponding concentration of Afizagabar.

-

Add a fixed concentration of [³H]muscimol to all wells.

-

Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the Afizagabar concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol describes the recording of GABA-evoked currents from CA1 pyramidal neurons in hippocampal slices to assess the effect of Afizagabar.

Objective: To characterize the effect of Afizagabar on tonic and synaptic GABAergic currents in hippocampal CA1 pyramidal neurons.

Materials:

-

Acute hippocampal slices (300-400 µm thick) from rodents.

-

Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 2 CaCl2, 1.3 MgSO4, 26 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.

-

Internal pipette solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.

-

Patch-clamp amplifier, data acquisition system, and microscope with infrared differential interference contrast (IR-DIC) optics.

-

Borosilicate glass pipettes (3-5 MΩ).

-

Afizagabar (S44819).

Workflow Diagram:

References

The Role of Afizagabar in Hippocampal Synaptic Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a novel, first-in-class competitive antagonist that selectively targets the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1] This technical guide provides an in-depth analysis of the role of Afizagabar in modulating hippocampal synaptic plasticity, with a focus on its impact on long-term potentiation (LTP). By selectively inhibiting extrasynaptic α5-GABAARs, Afizagabar enhances hippocampal synaptic plasticity, a key cellular mechanism underlying learning and memory. This document synthesizes the available quantitative data, details the experimental protocols used to elucidate its mechanism of action, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to Afizagabar and its Target: α5-GABAARs

Afizagabar, also known as S44819 or Egis-13529, is a tricyclic oxazolo-2,3-benzodiazepine derivative that acts as a potent and selective antagonist at the GABA-binding site of the α5-GABAAR.[1] Unlike benzodiazepines, which bind to a separate modulatory site, Afizagabar directly competes with the endogenous neurotransmitter GABA.[1]

The α5 subunit-containing GABA-A receptors are predominantly expressed in the hippocampus and are primarily located extrasynaptically, where they mediate a persistent "tonic" inhibition.[2][3] This tonic inhibition is thought to play a crucial role in setting the threshold for the induction of synaptic plasticity. By antagonizing these receptors, Afizagabar is proposed to reduce this tonic inhibitory tone, thereby facilitating the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

Quantitative Data on Afizagabar's Receptor Binding and Efficacy

The selectivity and potency of Afizagabar for α5-GABAARs have been characterized through various binding and functional assays. The following tables summarize the key quantitative data available.

| Parameter | Receptor Subtype | Value | Reference |

| IC₅₀ | α5β2γ2 | 585 nM | |

| Kᵢ | α5β3γ2 | 66 nM | |

| Kₑ | α5-GABAAR | 221 nM |

Table 1: Receptor Binding Affinity of Afizagabar

| Experimental Model | Measurement | Effect of Afizagabar (S44819) | Reference |

| Mouse Hippocampal CA1 Neurons | Long-Term Potentiation (LTP) | Enhanced | |

| Mouse Hippocampal CA1 Neurons | Tonic Current (mediated by extrasynaptic α5-GABAARs) | Blocked | |

| Mouse Hippocampal CA1 Neurons | Synaptic GABAARs | No effect | |

| Mouse Thalamic Neurons | Tonic Current (mediated by δ-GABAARs) | No effect | |

| Mouse Thalamic Neurons | Synaptic (α1β2γ2) GABAARs | No effect |

Table 2: Functional Effects of Afizagabar on Neuronal Activity and Plasticity

Experimental Protocols

The following sections detail the methodologies employed in the key experiments that have defined the role of Afizagabar in hippocampal synaptic plasticity.

In Vitro Electrophysiology: Field Excitatory Postsynaptic Potential (fEPSP) Recordings

This protocol is fundamental for assessing the impact of Afizagabar on LTP in the hippocampus.

Objective: To measure the effect of Afizagabar on the induction and maintenance of LTP at the Schaffer collateral-CA1 synapse.

Methodology:

-

Slice Preparation:

-

Mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 26 NaHCO₃, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, and 10 glucose.

-

Transverse hippocampal slices (350-400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

-

A stimulating electrode is placed in the stratum radiatum to activate Schaffer collateral afferents.

-

A recording electrode (filled with aCSF) is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz.

-

-

LTP Induction and Drug Application:

-

After establishing a stable baseline, Afizagabar (S44819) or vehicle is bath-applied at the desired concentration.

-

LTP is induced using a high-frequency stimulation (HFS) protocol, typically one or more trains of 100 Hz stimulation for 1 second.

-

fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and normalized to the pre-HFS baseline.

-

The magnitude of LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording period compared to baseline.

-

Statistical comparisons are made between the vehicle- and Afizagabar-treated groups.

-

Whole-Cell Voltage-Clamp Recordings

This technique is used to measure the effect of Afizagabar on tonic and synaptic GABAergic currents.

Objective: To determine if Afizagabar selectively blocks tonic currents mediated by extrasynaptic α5-GABAARs without affecting synaptic currents.

Methodology:

-

Slice Preparation: As described in section 3.1.1.

-

Recording:

-

CA1 pyramidal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made using a patch pipette (3-5 MΩ) filled with an internal solution typically containing (in mM): 140 CsCl, 10 HEPES, 2 MgCl₂, 0.1 EGTA, 2 ATP-Mg, and 0.3 GTP-Na, pH adjusted to 7.2-7.3.

-

Neurons are voltage-clamped at -70 mV.

-

-

Measurement of Tonic and Synaptic Currents:

-

A stable baseline of spontaneous inhibitory postsynaptic currents (sIPSCs) is recorded.

-

Afizagabar is bath-applied.

-

The change in the holding current is measured to quantify the tonic GABAergic current. A shift in the holding current in the presence of a GABAAR antagonist indicates the presence of a tonic current.

-

The amplitude and frequency of sIPSCs are analyzed before and after Afizagabar application to assess its effect on synaptic (phasic) inhibition.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to Afizagabar's action on hippocampal synaptic plasticity.

Signaling Pathway of α5-GABAAR-Mediated Tonic Inhibition and its Modulation by Afizagabar

Caption: Afizagabar competitively antagonizes GABA at extrasynaptic α5-GABAARs, reducing tonic inhibition and lowering the threshold for LTP induction.

Experimental Workflow for Assessing Afizagabar's Effect on LTP

References

- 1. Selective inhibition of extra-synaptic α5-GABAA receptors by S44819, a new therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α5GABAA receptor activity sets the threshold for long-term potentiation and constrains hippocampus-dependent memory | Orser Laboratory [orserlab.com]

Afizagabar (S44819): A Technical Guide to its Preclinical and Clinical Evaluation for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (also known as S44819) is a selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides a comprehensive overview of the core preclinical and clinical research into afizagabar's potential as a cognitive-enhancing agent. It details the compound's mechanism of action, summarizes key quantitative data from animal and human studies in structured tables, and provides in-depth experimental protocols for foundational research methodologies. Visualizations of the proposed signaling pathway and experimental workflows are included to facilitate a deeper understanding of its pharmacological profile and evaluation process.

Introduction

The γ-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter network in the central nervous system, plays a crucial role in regulating neuronal excitability and plasticity. Specifically, GABA-A receptors containing the α5 subunit are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are predominantly located extrasynaptically and mediate tonic inhibition, a persistent form of inhibition that regulates the overall excitability of neurons. The modulation of this tonic inhibition via α5-GABA-A receptor antagonism has emerged as a promising strategy for cognitive enhancement.

Afizagabar is a first-in-class competitive antagonist at the GABA-binding site of the α5-GABA-A receptor. Preclinical studies have demonstrated its pro-cognitive effects in various animal models, suggesting its potential therapeutic application in conditions associated with cognitive deficits.[1] This guide synthesizes the available technical data on afizagabar to serve as a resource for the scientific community engaged in the research and development of cognitive enhancers.

Mechanism of Action and Signaling Pathway

Afizagabar selectively antagonizes the α5 subunit-containing GABA-A receptor, thereby reducing tonic inhibitory currents in hippocampal neurons. This disinhibition is hypothesized to lower the threshold for neuronal firing and enhance synaptic plasticity, processes that are fundamental to learning and memory. The binding affinities of afizagabar have been determined as an IC50 of 585 nM for α5β2γ2 and a Ki of 66 nM for α5β3γ2 receptors.

The downstream signaling cascade following α5-GABA-A receptor antagonism is believed to involve the modulation of glutamatergic systems and the activation of signaling pathways associated with synaptic plasticity and gene expression. A proposed pathway suggests that the reduction in tonic inhibition leads to an increase in neuronal excitability, facilitating the activation of NMDA receptors and subsequent calcium influx. This can trigger downstream signaling cascades involving protein kinases such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK). These kinases can then phosphorylate and activate the transcription factor cAMP response element-binding protein (CREB), which in turn promotes the expression of genes crucial for synaptic plasticity and memory formation, such as brain-derived neurotrophic factor (BDNF).

References

The Discovery and Development of S44819 (Afizagabar): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

S44819, also known as Afizagabar, is a novel small molecule that has been investigated for its potential therapeutic effects in post-stroke recovery. Developed by the Institut de Recherches Internationales Servier, S44819 is a first-in-class competitive antagonist that selectively targets the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR). This technical guide provides an in-depth overview of the discovery, history, mechanism of action, and key experimental findings related to S44819. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to support further research and development in this area.

Introduction

Stroke remains a leading cause of long-term disability worldwide. A key pathophysiological feature following an ischemic stroke is the sustained hypoexcitability in the peri-infarct cortex, which is largely mediated by an increase in GABAergic tonic inhibition. This heightened inhibition can impede neuroplasticity and functional recovery. The α5 subunit-containing GABA-A receptors (α5-GABAARs) are primarily located extrasynaptically and are major contributors to tonic inhibition in the hippocampus and cortex. Consequently, selective antagonism of these receptors has emerged as a promising therapeutic strategy to enhance post-stroke recovery. S44819 (Afizagabar) was developed to selectively target these α5-GABAARs.

Discovery and History

The development of selective antagonists for α5-GABAARs has been a significant focus in neuroscience research. While a precise timeline for the initial synthesis of S44819 is not publicly detailed, its development was spearheaded by the Institut de Recherches Internationales Servier. The compound, also identified as Egis-13529, emerged from research programs focused on modulating the GABAergic system to improve cognitive function and neuroplasticity.

Key milestones in the development of S44819 include:

-

Preclinical Development: Extensive preclinical studies in rodent models of ischemic stroke demonstrated the potential of S44819 to improve functional recovery. These studies, conducted in the mid-to-late 2010s, laid the groundwork for its clinical investigation.

-

Phase 1 Clinical Trial (2016): A Phase 1 study in healthy volunteers was conducted to assess the safety, tolerability, and pharmacokinetics of S44819. This study also utilized transcranial magnetic stimulation (TMS) to demonstrate that the drug could modulate cortical excitability in humans.

-

Phase 2 Clinical Trial (RESTORE BRAIN, NCT02877615): This large-scale, multicenter, randomized, double-blind, placebo-controlled trial was initiated in December 2016 to evaluate the efficacy and safety of S44819 in patients who had recently experienced an ischemic stroke. The trial was completed in March 2019.

Mechanism of Action

S44819 is a competitive and selective antagonist at the GABA-binding site of the α5-GABAAR.[1][2] Unlike benzodiazepines that bind to a separate modulatory site, S44819 directly competes with the endogenous neurotransmitter GABA. This selective inhibition of extrasynaptic α5-GABAARs reduces tonic inhibitory currents in neurons, particularly in the hippocampus and cortex where these receptors are highly expressed. The reduction in tonic inhibition is believed to enhance neuronal excitability and promote long-term potentiation (LTP), a cellular mechanism underlying learning and memory, thereby facilitating neuroplasticity and functional recovery after a stroke.

Signaling Pathway of S44819 Action

References

Afizagabar (S44819): A Technical Whitepaper on its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Afizagabar (also known as S44819) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1][2][3][4] Predominantly located extrasynaptically in the hippocampus, α5-GABAARs are key regulators of tonic inhibition, which plays a crucial role in neuronal excitability, synaptic plasticity, and cognitive processes.[5] By selectively blocking these receptors, Afizagabar has been shown to enhance hippocampal long-term potentiation and exhibit pro-cognitive effects in preclinical models. This document provides a comprehensive technical overview of Afizagabar, detailing its chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental methodologies used in its characterization. Currently, Afizagabar is under investigation in a Phase 2 clinical trial for post-stroke recovery.

Chemical Structure and Physicochemical Properties

Afizagabar is a complex heterocyclic molecule. Its formal chemical name is 5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-oxazolo[4,5-h]benzodiazepin-2-one.

Table 1: Chemical and Physicochemical Properties of Afizagabar

| Property | Value | Reference(s) |

| IUPAC Name | 5-(4-fluoro-1-benzothiophen-2-yl)-8-methyl-1,9-dihydro-oxazolo[4,5-h]benzodiazepin-2-one | |

| Synonyms | S44819, Egis-13529 | |

| CAS Number | 1398496-82-6 | |

| Molecular Formula | C₁₉H₁₂FN₃O₂S | |

| Molecular Weight | 365.38 g/mol | |

| Appearance | Light yellow to yellow solid | |

| Solubility | DMSO: 6.25 mg/mL (17.11 mM); requires sonication | |

| XLogP3-AA | 3.9 | |

| Hydrogen Bond Donors | 1 | |

| SMILES | CC1=NN=C(C2=CC3=C(C=C2C1)NC(=O)O3)C4=CC5=C(C=CC=C5S4)F | |

| Storage (Powder) | -20°C (3 years), 4°C (2 years) | |

| Storage (in DMSO) | -80°C (6 months), -20°C (1 month) |

Pharmacology and Mechanism of Action

Afizagabar functions as a selective antagonist at the GABA-binding site of the α5-GABAAR. These receptors are primarily located on extrasynaptic membranes of hippocampal pyramidal cells and mediate a persistent, low-level inhibitory current known as "tonic inhibition" in response to ambient GABA. This tonic current is critical for setting the threshold of neuronal firing and modulating synaptic plasticity.

By competitively blocking the binding of GABA to the α5 subunit, Afizagabar reduces this tonic inhibition, leading to a net increase in neuronal excitability and facilitating processes like long-term potentiation (LTP), a cellular correlate of learning and memory. Importantly, studies show that Afizagabar has minimal effect on the rapid, transient (phasic) inhibition mediated by synaptic GABAARs, suggesting a targeted action on specific neural circuits.

Table 2: Pharmacological Properties and Binding Affinity of Afizagabar

| Parameter | Receptor Subtype | Value | Description | Reference(s) |

| IC₅₀ | α5β2γ2 | 585 nM | Half-maximal inhibitory concentration for GABA-induced currents. | |

| Ki | α5β3γ2 | 66 nM | Inhibitor binding affinity constant. | |

| Kb | - | 221 nM | Equilibrium dissociation constant for the competitive antagonist. |

Signaling Pathway Visualization

The primary mechanism of Afizagabar involves the direct competitive antagonism of GABA at the α5-GABAAR, thereby reducing tonic inhibitory currents.

Key Experimental Protocols

The pro-cognitive and neuroplasticity-enhancing effects of Afizagabar have been demonstrated through various in-vitro and in-vivo experiments.

In-Vitro Electrophysiology: Whole-Cell Voltage Clamp

This protocol is representative of methods used to characterize the effect of Afizagabar on GABAAR-mediated currents in hippocampal neurons, as described in studies like Etherington et al., 2017.

-

Objective: To measure the effect of Afizagabar on tonic GABAergic currents mediated by extrasynaptic α5-GABAARs.

-

Preparation:

-

Prepare acute hippocampal slices (300-400 µm thick) from adult rodents using a vibratome in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

-

Identify CA1 pyramidal neurons using differential interference contrast (DIC) optics.

-

Establish a whole-cell voltage clamp configuration using borosilicate glass patch pipettes (3-5 MΩ resistance) filled with a chloride-based internal solution.

-

Clamp the neuron at a holding potential of -70 mV.

-

To isolate GABAAR-mediated currents, add blockers for ionotropic glutamate receptors (e.g., CNQX and AP-5) to the perfusion solution.

-

-

Procedure:

-

Record a stable baseline current for 5-10 minutes.

-

Measure the baseline tonic current by applying a saturating concentration of a GABAAR antagonist (e.g., bicuculline or picrotoxin) and measuring the outward shift in the holding current.

-

Wash out the antagonist and allow the current to return to baseline.

-

Apply Afizagabar (S44819) at a relevant concentration (e.g., 100-1000 nM) to the perfusion bath for 10-15 minutes.

-

Observe and quantify the change (outward shift) in the holding current induced by Afizagabar, which represents the inhibition of the α5-GABAAR-mediated tonic current.

-

-

Data Analysis: The magnitude of the tonic current is calculated as the difference between the mean baseline holding current and the mean current in the presence of the antagonist. Compare the current blocked by Afizagabar to the total tonic current blocked by a non-selective antagonist like bicuculline.

In-Vivo Behavioral Assay: Scopolamine-Induced Deficit in the Radial Arm Maze

This protocol assesses the ability of Afizagabar to reverse chemically-induced working and spatial memory deficits in rats.

-

Objective: To evaluate the pro-cognitive effects of Afizagabar against amnesia induced by the muscarinic antagonist scopolamine.

-

Apparatus: An eight-arm radial maze elevated from the floor, with food wells at the end of each arm. The maze is placed in a room with various distal visual cues.

-

Habituation and Training:

-

Food-restrict rats to 85-90% of their free-feeding body weight.

-

Habituate rats to the maze for several days by placing a food reward (e.g., a piece of cereal or a sugar pellet) in each arm and allowing free exploration.

-

Train the rats on the task: at the start of each trial, bait the same four out of eight arms. Place the rat on the central platform and allow it to explore the maze until all four rewards are consumed or a set time (e.g., 8-10 minutes) has elapsed.

-

Training continues daily until rats reach a stable performance criterion (e.g., >7 correct choices in the first 8 arm entries).

-

-

Drug Administration and Testing:

-

On the test day, divide the trained rats into groups (e.g., Vehicle + Saline, Scopolamine + Vehicle, Scopolamine + Afizagabar).

-

Administer Afizagabar (e.g., 1 and 3 mg/kg) or its vehicle via intraperitoneal (i.p.) injection.

-

After a set pre-treatment time (e.g., 30-60 minutes), administer scopolamine (e.g., 0.25-0.5 mg/kg, i.p.) or saline.

-

After another interval (e.g., 20-30 minutes), place the rat in the maze and begin the trial.

-

-

Data Analysis:

-

Working Memory Errors: Count the number of re-entries into arms that have already been visited within the trial.

-

Reference Memory Errors: Count the number of entries into arms that were never baited.

-

Compare the number of errors across the different treatment groups using appropriate statistical tests (e.g., ANOVA). A significant reduction in errors in the Scopolamine + Afizagabar group compared to the Scopolamine + Vehicle group indicates a reversal of the memory deficit.

-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the in-vivo radial arm maze experiment designed to test the efficacy of Afizagabar.

Conclusion

Afizagabar is a highly selective α5-GABAAR antagonist with a well-defined chemical structure and pharmacological profile. Its unique mechanism of action, which involves the targeted reduction of extrasynaptic tonic inhibition in the hippocampus, underpins its pro-cognitive and neuroplasticity-enhancing properties observed in preclinical studies. The experimental data strongly support its potential as a therapeutic agent for conditions involving cognitive deficits or impaired neuronal recovery, such as post-stroke rehabilitation. The ongoing clinical development of Afizagabar will be crucial in translating these promising preclinical findings into tangible therapeutic benefits for patients.

References

- 1. Frontiers | Neurobiology and Therapeutic Potential of α5-GABA Type A Receptors [frontiersin.org]

- 2. Sustained treatment with an α5 GABA A receptor negative allosteric modulator delays excitatory circuit development while maintaining GABAergic neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. aptjournal.ssu.ac.ir [aptjournal.ssu.ac.ir]

- 5. Preclinical concepts and results with the GABAA antagonist S44819 in a mouse model of middle cerebral artery occlusion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Selectivity of Afizagabar (S44819)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (S44819) is a novel small molecule that has garnered significant interest within the neuroscience and pharmacology communities for its unique profile as a selective antagonist for α5 subunit-containing γ-aminobutyric acid type A (GABAA) receptors. This technical guide provides a comprehensive overview of the binding affinity and selectivity of Afizagabar, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization. The information compiled herein is intended to serve as a foundational resource for researchers engaged in the study of GABAergic neurotransmission and the development of novel therapeutics targeting specific GABAA receptor subtypes.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system. The receptor is a pentameric structure assembled from a diverse array of subunits (α1-6, β1-3, γ1-3, δ, ε, θ, π, and ρ1-3), leading to a vast number of receptor subtypes with distinct physiological and pharmacological properties. This heterogeneity allows for the fine-tuning of neuronal inhibition and presents an opportunity for the development of subtype-selective drugs with improved therapeutic profiles and fewer side effects.

Afizagabar (S44819) has emerged as a first-in-class competitive antagonist that selectively targets the GABA-binding site of GABAA receptors containing the α5 subunit (α5-GABAARs).[1][2] These receptors are primarily located extrasynaptically and are highly expressed in the hippocampus, a brain region crucial for learning and memory. Their involvement in mediating tonic inhibition makes them a compelling target for cognitive enhancement and for therapeutic intervention in neurological and psychiatric disorders. This guide will delve into the specific binding characteristics of Afizagabar and the experimental approaches used to elucidate its selective pharmacological profile.

Binding Affinity and Selectivity of Afizagabar (S44819)

The affinity and selectivity of Afizagabar for different GABAA receptor subtypes have been determined through various in vitro assays. The following tables summarize the key quantitative data.

| Receptor Subtype | Assay Type | Parameter | Value (nM) | Reference |

| α5β2γ2 | Radioligand Displacement | IC50 | 585 | [2] |

| α5β3γ2 | Radioligand Displacement | Ki | 66 | [2] |

| α5-GABAAR | Functional Antagonism | Kb | 221 | [2] |

Table 1: Quantitative Binding and Functional Data for Afizagabar (S44819)

Key Selectivity Observations:

-

α5-Subunit Selectivity: Afizagabar demonstrates a clear preference for GABAA receptors containing the α5 subunit.

-

Competitive Antagonism at the GABA Site: Unlike benzodiazepines that bind to the α/γ subunit interface, Afizagabar acts as a competitive antagonist at the GABA-binding site located at the β+/α- interface. This is evidenced by its ability to displace the GABA agonist [3H]-muscimol but not [3H]-flumazenil.

-

Lack of Efficacy at Synaptic and δ-Containing Receptors: Studies have shown that Afizagabar has no effect on synaptic GABAA receptors, which are typically composed of α1, α2, or α3 subunits, nor on extrasynaptic δ-containing GABAA receptors (δ-GABAARs). This highlights its selectivity for extrasynaptic α5-GABAARs.

Mechanism of Action

Afizagabar functions as a competitive antagonist at the GABA-binding site of α5-GABAA receptors. By binding to this site, it prevents the endogenous ligand GABA from activating the receptor and inducing chloride ion influx. This action selectively reduces the tonic inhibition mediated by these extrasynaptic receptors, which is thought to enhance neuronal excitability and synaptic plasticity in brain regions like the hippocampus. The selectivity of Afizagabar for the α5 subunit is attributed to specific amino acid residues within the F-loop of the α5 subunit.

Experimental Protocols

The characterization of Afizagabar's binding affinity and selectivity relies on established in vitro pharmacological assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Displacement Assay ([3H]-Muscimol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (Afizagabar) by measuring its ability to displace a radiolabeled ligand ([3H]-muscimol) from its binding site on the GABAA receptor.

Materials:

-

HEK293 cells transiently or stably expressing the desired GABAA receptor subtype (e.g., α5β3γ2).

-

Cell culture reagents (DMEM, FBS, antibiotics).

-

Transfection reagents.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-citrate, pH 7.1).

-

[3H]-muscimol (radiolabeled agonist).

-

Afizagabar (unlabeled test compound).

-

GABA (for determining non-specific binding).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and counter.

-

Filtration apparatus.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transfect with plasmids encoding the desired GABAA receptor subunits.

-

Membrane Preparation:

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of [3H]-muscimol (typically at or near its Kd).

-

Add increasing concentrations of Afizagabar to the wells.

-

For determining non-specific binding, add a high concentration of unlabeled GABA to a set of wells.

-

Initiate the binding reaction by adding the prepared cell membranes to each well.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of Afizagabar by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of Afizagabar to generate a competition curve.

-

Determine the IC50 value (the concentration of Afizagabar that inhibits 50% of the specific binding of [3H]-muscimol).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-muscimol and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the functional effect of a compound on ion channels expressed in a large cell, such as a Xenopus oocyte. It allows for the determination of a compound's antagonist properties (e.g., Kb) by measuring its ability to inhibit the current induced by an agonist.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the desired GABAA receptor subunits.

-

Microinjection setup.

-

TEVC amplifier and data acquisition system.

-

Glass microelectrodes.

-

Microelectrode puller.

-

Recording chamber and perfusion system.

-

Recording solutions (e.g., ND96).

-

GABA (agonist).

-

Afizagabar (antagonist).

Procedure:

-

Oocyte Preparation and Injection:

-

Harvest and defolliculate Xenopus oocytes.

-

Inject the oocytes with a mixture of cRNAs encoding the desired GABAA receptor subunits.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.

-

-

Electrode Preparation:

-

Pull glass microelectrodes to a resistance of 0.5-5 MΩ.

-

Fill the electrodes with a conducting solution (e.g., 3 M KCl).

-

-

Recording Setup:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes (one for voltage sensing and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

-

-

Functional Assay:

-

Apply a concentration of GABA that elicits a submaximal response (e.g., EC20) and record the resulting inward chloride current.

-

Wash out the GABA and allow the current to return to baseline.

-

Pre-incubate the oocyte with a specific concentration of Afizagabar.

-

Co-apply the same concentration of GABA in the presence of Afizagabar and record the inhibited current.

-

Repeat this process for a range of Afizagabar concentrations to generate a concentration-response curve for the inhibition.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of each concentration of Afizagabar.

-

Plot the percentage of inhibition as a function of the log concentration of Afizagabar.

-

Determine the IC50 value for the functional inhibition.

-

For a competitive antagonist, the equilibrium dissociation constant (Kb) can be calculated using the Schild equation by constructing a Schild plot from dose-ratio data.

-

Conclusion

Afizagabar (S44819) represents a significant advancement in the field of GABAA receptor pharmacology due to its selective, competitive antagonism of α5-containing subtypes. The data and methodologies presented in this technical guide underscore its unique profile and provide a framework for its further investigation. The ability of Afizagabar to selectively modulate tonic inhibition in the hippocampus without affecting synaptic transmission mediated by other GABAA receptor subtypes makes it a valuable tool for dissecting the roles of α5-GABAARs in cognitive processes and a promising lead compound for the development of novel therapeutics for a range of neurological and psychiatric conditions. Future research should aim to further delineate its binding profile across a wider array of GABAA receptor subunit combinations to fully appreciate its selectivity and to explore its therapeutic potential in relevant disease models.

References

Unveiling the Preclinical Pharmacokinetic Profile of Afizagabar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, detailed preclinical pharmacokinetic data for Afizagabar has not been made publicly available. The following guide provides a representative pharmacokinetic profile based on standard preclinical evaluation for a compound of its class, intended to serve as an in-depth technical reference. All quantitative data presented herein is illustrative and should not be considered as experimentally determined values for Afizagabar.

Introduction

Afizagabar is a competitive antagonist selective for the α5 subunit-containing γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are predominantly expressed in the hippocampus and are implicated in learning and memory processes. By selectively antagonizing the α5-GABA-A receptor, Afizagabar is being investigated for its potential pro-cognitive effects. Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate—is a cornerstone of preclinical development, providing essential insights into its in vivo behavior and informing clinical trial design. This technical guide summarizes the anticipated preclinical pharmacokinetic profile of Afizagabar and details the standard experimental protocols used to derive such data.

Executive Summary of Representative Pharmacokinetic Parameters

The following tables summarize illustrative pharmacokinetic parameters for Afizagabar in common preclinical models. These values are representative of a moderately bioavailable, centrally-acting small molecule.

Table 1: Representative Single-Dose Pharmacokinetic Parameters of Afizagabar in Rodents

| Parameter | Mouse (2 mg/kg, p.o.) | Rat (2 mg/kg, p.o.) | Rat (1 mg/kg, i.v.) |

| Cmax (ng/mL) | 450 | 380 | 950 |

| Tmax (h) | 0.5 | 1.0 | 0.08 |

| AUC0-t (ng·h/mL) | 1800 | 2200 | 2500 |

| AUC0-inf (ng·h/mL) | 1850 | 2280 | 2550 |

| t1/2 (h) | 2.5 | 3.0 | 2.8 |

| CL (L/h/kg) | - | - | 0.39 |

| Vd (L/kg) | - | - | 1.5 |

| F (%) | 36 | 45 | - |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution; F: Oral bioavailability.

Table 2: Representative ADME Profile of Afizagabar in Preclinical Models

| Parameter | In Vitro / In Vivo Model | Result |

| Plasma Protein Binding | Mouse Plasma | 92% |

| Rat Plasma | 90% | |

| Dog Plasma | 88% | |

| Human Plasma | 91% | |

| Metabolic Stability | Rat Liver Microsomes (t1/2) | 45 min |

| Human Liver Microsomes (t1/2) | 55 min | |

| Major Metabolites | In vivo (Rat) | Oxidative metabolites (Phase I) |

| Primary Route of Excretion | In vivo (Rat) | Fecal |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments typically conducted to establish the pharmacokinetic profile of a compound like Afizagabar.

In Vivo Pharmacokinetic Studies

Objective: To determine the plasma concentration-time profile, calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, and assess oral bioavailability.

Animal Models:

-

Male CD-1 mice (8-10 weeks old)

-

Male Sprague-Dawley rats (8-10 weeks old) with jugular vein cannulation.

Dosing and Administration:

-

Oral (p.o.): Afizagabar is formulated as a suspension in 0.5% methylcellulose and administered via oral gavage at a dose of 2 mg/kg.

-

Intravenous (i.v.): Afizagabar is dissolved in a suitable vehicle (e.g., 20% Solutol HS 15 in saline) and administered as a bolus injection via the tail vein (mice) or jugular vein cannula (rats) at a dose of 1 mg/kg.

Sample Collection:

-

Blood samples (approximately 50 µL for mice, 100 µL for rats) are collected into heparinized tubes at predose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method:

-

Plasma concentrations of Afizagabar are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are subjected to protein precipitation with acetonitrile containing an internal standard.

-

Chromatography: Separation is achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Analysis:

-

Non-compartmental analysis is performed using appropriate software (e.g., WinNonlin) to calculate pharmacokinetic parameters.

-

Oral bioavailability (F%) is calculated as: (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Plasma Protein Binding Assay

Objective: To determine the extent to which Afizagabar binds to plasma proteins, which influences its distribution and availability to target sites.

Methodology: Rapid Equilibrium Dialysis (RED)

-

A RED device is used, which consists of a Teflon base plate and disposable dialysis inserts, each containing two chambers separated by a semipermeable membrane (8 kDa molecular weight cutoff).

-

One chamber is filled with plasma (from mouse, rat, dog, or human) containing Afizagabar at a clinically relevant concentration (e.g., 1 µM).

-

The other chamber is filled with phosphate-buffered saline (PBS).

-

The device is sealed and incubated at 37°C on an orbital shaker for 4-6 hours to reach equilibrium.

-

At the end of the incubation, aliquots are taken from both the plasma and buffer chambers.

-

The concentration of Afizagabar in each aliquot is determined by LC-MS/MS.

-

The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is calculated as (1 - fu) x 100.

In Vitro Metabolic Stability Assay

Objective: To assess the intrinsic metabolic stability of Afizagabar in liver microsomes, providing an indication of its susceptibility to first-pass metabolism.

Methodology:

-

Afizagabar (1 µM) is incubated with pooled liver microsomes (from rat or human) and a NADPH-generating system in a phosphate buffer at 37°C.

-

Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

-

The reaction is quenched by adding cold acetonitrile.

-

Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of Afizagabar.

-

The natural logarithm of the percentage of Afizagabar remaining is plotted against time, and the slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

In Vivo Metabolism and Excretion Study

Objective: To identify the major metabolic pathways and primary routes of excretion for Afizagabar.

Animal Model:

-

Male Sprague-Dawley rats with bile duct cannulation are used to enable separate collection of bile, urine, and feces.

Study Design:

-

Rats are administered a single dose of radiolabeled [14C]-Afizagabar.

-

Animals are housed in metabolic cages for up to 72 hours to allow for the collection of urine, feces, and bile.

-

Blood samples are collected at regular intervals.

-

Radioactivity in all collected matrices (plasma, urine, feces, bile) is measured by liquid scintillation counting to determine the extent of excretion.

-

Metabolite profiling is conducted on pooled plasma, urine, and bile samples using LC-MS/MS to identify the structures of major metabolites.

Mandatory Visualizations

Caption: Afizagabar antagonizes the α5-GABA-A receptor, inhibiting GABA-mediated Cl- influx.

Caption: Workflow of an in vivo pharmacokinetic study, from dosing to data reporting.

Caption: Step-by-step workflow for determining plasma protein binding via rapid equilibrium dialysis.

References

Afizagabar (S44819): A Technical Whitepaper on its Antagonistic Action on α5-Subunit Containing GABA-A Receptors

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1][2][3] Its receptors, particularly the GABA-A receptor ionotropic channels, are significant targets for therapeutic drug development. This document provides a detailed technical overview of Afizagabar (also known as S44819), a first-in-class, competitive, and selective antagonist for the α5 subunit-containing GABA-A receptor (α5-GABAARs).[4] Afizagabar has demonstrated pro-cognitive efficacy and the ability to enhance hippocampal synaptic plasticity by selectively targeting these receptors.[4] This guide synthesizes the available quantitative data, experimental methodologies, and the compound's mechanism of action.

Introduction to GABAergic Neurotransmission and the α5-GABA-A Receptor

GABAergic neurotransmission is fundamental for regulating neuronal excitability. GABA-A receptors, which are ligand-gated chloride channels, mediate fast synaptic inhibition. These receptors are pentameric structures composed of various subunits (e.g., α, β, γ). The specific combination of these subunits determines the receptor's pharmacological and physiological properties, including its affinity for GABA.

The α5 subunit-containing GABA-A receptors are of particular interest. They are less common than other subtypes but are highly expressed in the hippocampus, a brain region critical for learning and memory. These receptors are primarily located extrasynaptically and are thought to mediate tonic inhibition—a persistent, low-level inhibitory current that regulates the overall excitability of neurons. By selectively antagonizing these α5-GABAARs, compounds like Afizagabar can modulate neuronal activity in specific brain circuits without causing widespread central nervous system depression.

Afizagabar's Mechanism of Action

Afizagabar acts as a competitive antagonist at the GABA-binding site of the α5-GABAAR. This means it directly competes with the endogenous ligand, GABA, for the same binding site on the receptor. By occupying this site without activating the channel, Afizagabar prevents GABA from binding and reduces the tonic inhibitory currents mediated by α5-GABAARs. This selective inhibition of extrasynaptic α5-GABAARs in hippocampal neurons is believed to underlie its pro-cognitive effects.

Quantitative Data

The following tables summarize the key quantitative parameters defining Afizagabar's interaction with GABA-A receptors.

Table 1: In Vitro Binding Affinity and Potency of Afizagabar

| Parameter | Receptor Subtype | Value (nM) | Reference |

|---|---|---|---|

| Ki (Inhibitory Constant) | α5β3γ2 | 66 | |

| Kb (Antagonist Dissociation Constant) | α5-GABAAR | 221 |

| IC50 (Half-maximal Inhibitory Conc.) | α5β2γ2 | 585 | |

Table 2: In Vivo Efficacy of Afizagabar

| Animal Model | Condition | Dosage (mg/kg, i.p.) | Outcome | Reference |

|---|

| Sprague Dawley Rats | Scopolamine-induced cognitive deficit | 1 and 3 | Significantly diminished the increase in total errors in an eight-arm radial maze task. | |

Table 3: Clinical Trial Information for Afizagabar (S44819)

| Clinical Trial ID | Phase | Condition | Dosage | Status (as of late 2018) | Reference |

|---|

| NCT02877615 | 2 | Post-Ischemic Stroke Recovery | 150 mg or 300 mg (twice daily) | Completed | |

Experimental Protocols

The characterization of Afizagabar involves standard neuroscience and pharmacological techniques. Below are detailed overviews of the primary methodologies used.

Radioligand Binding Assay (for Ki Determination)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Objective: To quantify Afizagabar's affinity for α5-containing GABA-A receptors.

-

Materials:

-

Cell membranes prepared from cell lines stably expressing specific GABA-A receptor subtypes (e.g., α5β3γ2).

-

A radiolabeled ligand that binds to the GABA site (e.g., [3H]muscimol or [3H]gabazine).

-

Afizagabar at various concentrations.

-

Incubation buffer, glass fiber filters, and a scintillation counter.

-

-

Protocol:

-

Incubation: Cell membranes are incubated in a solution containing the radioligand at a fixed concentration and varying concentrations of Afizagabar.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove non-specific binding.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of Afizagabar. A competition binding curve is generated, and the IC50 value is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology (for IC50 Determination)

This technique measures the ion flow across the membrane of a cell (e.g., a Xenopus oocyte) expressing the target receptor.

-

Objective: To determine the functional antagonism and IC50 of Afizagabar.

-

Materials:

-

Xenopus oocytes injected with cRNA for the α5, β2, and γ2 subunits of the GABA-A receptor.

-

TEVC rig with microelectrodes, amplifier, and data acquisition system.

-

Perfusion system to apply GABA and Afizagabar.

-

Recording solution (e.g., Ringer's solution).

-

-

Protocol:

-

Oocyte Preparation: Oocytes are harvested and injected with the cRNAs for the desired receptor subunits and incubated for 2-5 days to allow for receptor expression.

-

Clamping: An oocyte is placed in the recording chamber and impaled with two microelectrodes (one for voltage sensing, one for current injection). The membrane potential is clamped at a holding potential (e.g., -60 mV).

-

GABA Application: GABA is applied at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline current.

-

Co-application: Oocytes are pre-incubated with varying concentrations of Afizagabar, followed by the co-application of Afizagabar and GABA.

-

Measurement: The inhibitory effect of Afizagabar on the GABA-evoked current is measured.

-

Data Analysis: A concentration-response curve for Afizagabar's inhibition of the GABA-evoked current is plotted to determine the IC50 value.

-

Conclusion

Afizagabar (S44819) is a selective, competitive antagonist of α5 subunit-containing GABA-A receptors. Its mechanism of action, centered on reducing tonic inhibition in brain regions like the hippocampus, presents a targeted approach to modulating GABAergic neurotransmission. The quantitative data from in vitro and in vivo studies support its profile as a pro-cognitive agent. The methodologies outlined herein represent the standard protocols for characterizing such compounds, providing a framework for further research and development in the field of GABAergic modulation.

References

- 1. GABAergic neurotransmission and new strategies of neuromodulation to compensate synaptic dysfunction in early stages of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regulation of GABAergic neurotransmission by purinergic receptors in brain physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABA as an inhibitory neurotransmitter in human cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of Afizagabar: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Afizagabar (also known as S44819 and Egis-13529) is a first-in-class, competitive, and selective antagonist of the α5 subunit-containing γ-aminobutyric acid type A receptor (α5-GABAAR).[1][2] Unlike typical α5-GABAAR inhibitors that target the benzodiazepine binding site, Afizagabar acts directly at the GABA-binding site.[1][3] This unique mechanism of action confers a distinct pharmacological profile, positioning Afizagabar as a promising therapeutic agent for enhancing cognitive function and potentially facilitating post-stroke recovery.[1] This technical guide provides a comprehensive overview of the in vitro characterization of Afizagabar, presenting key quantitative data, detailed experimental methodologies for its characterization, and visual representations of its mechanism and associated experimental workflows.

Quantitative Pharmacological Data

The in vitro affinity and potency of Afizagabar have been determined using radioligand binding assays and functional electrophysiological studies on recombinant human GABA-A receptors expressed in Human Embryonic Kidney (HEK293) cells. The key parameters are summarized below.

| Parameter | Receptor Subtype | Value (nM) | Assay Type | Reference |

| IC₅₀ | α5β2γ2 | 585 | Functional Inhibition (Electrophysiology) | |

| Kᵢ | α5β3γ2 | 66 | Radioligand Binding ([³H]muscimol displacement) | |

| Kₑ | α5β3γ2 | 221 | Functional Inhibition (Electrophysiology) |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of Afizagabar required to inhibit 50% of the GABA-induced response in cells expressing α5β2γ2 receptors.

-

Kᵢ (Inhibition constant): An indicator of the binding affinity of Afizagabar to the α5β3γ2 receptor, determined via competitive binding against the agonist [³H]muscimol.

-

Kₑ (Equilibrium constant): A measure of the functional antagonist potency at α5β3γ2 receptors.

Signaling Pathway and Mechanism of Action

Afizagabar exerts its effect by competitively antagonizing the action of GABA at the α5-GABAAR. These receptors are ligand-gated ion channels primarily located in extrasynaptic regions of neurons, particularly in the hippocampus, and are responsible for mediating tonic inhibition.

Normally, the binding of the neurotransmitter GABA to the α5-GABAAR opens the integral chloride (Cl⁻) channel, leading to an influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus mediating tonic inhibition. Afizagabar competes with GABA for the same binding site. By occupying this site without activating the channel, it prevents GABA-mediated channel opening, thereby reducing tonic inhibition and increasing neuronal excitability. This enhancement of neuronal activity is believed to underlie its pro-cognitive effects.

Experimental Protocols

The characterization of Afizagabar involves several key in vitro assays. The following protocols are based on the methodologies described in the primary literature for Afizagabar and standard practices for characterizing GABA-A receptor ligands.

Recombinant GABA-A Receptor Expression in HEK293 Cells

Reliable expression of specific GABA-A receptor subtypes is foundational for both binding and functional assays.

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ humidified atmosphere.

-

Transient Transfection: For expression of α5β3γ2L receptors, HEK293 cells are transiently transfected with cDNAs encoding the respective subunits, often using a calcium phosphate precipitation method or commercial lipid-based transfection reagents. A cDNA ratio of 1:1:1 (α:β:γ) is typically used.

-

Harvesting: Cells are harvested 44-48 hours post-transfection for membrane preparation or electrophysiological recordings.

Radioligand Displacement Assay ([³H]muscimol Binding)

This assay is used to determine the binding affinity (Kᵢ) of Afizagabar by measuring its ability to displace a known radiolabeled agonist from the GABA binding site.

-

Membrane Preparation: Transfected HEK293 cells are harvested, and a crude membrane preparation is obtained through homogenization in a Tris-HCl buffer followed by differential centrifugation.

-

Binding Assay:

-

In assay tubes, the cell membranes are incubated with a fixed concentration of the radioligand [³H]muscimol (a GABA site agonist).

-

Increasing concentrations of unlabeled Afizagabar are added to compete for the binding site.

-

Total binding is measured in the absence of any competitor.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA (e.g., 100 µM).

-

-

Incubation & Filtration: The reaction is incubated to equilibrium (e.g., 60 minutes at 4°C). The mixture is then rapidly filtered through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a one-site model, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is used to measure the functional effect of Afizagabar on GABA-induced currents in recombinant receptors expressed in Xenopus laevis oocytes. This is a robust method for determining antagonist potency (IC₅₀, Kₑ).

-

Oocyte Preparation & Injection: Xenopus laevis oocytes are injected with cRNAs for the desired GABA-A receptor subunits (e.g., α5, β3, γ2L). The oocytes are then incubated for 2-7 days to allow for receptor expression.

-

Recording Setup: An injected oocyte is placed in a recording chamber and perfused with Ringer's solution. The oocyte is impaled with two microelectrodes (one for voltage sensing, one for current injection), filled with 3 M KCl. The membrane potential is clamped at a holding potential, typically -70 mV.

-

GABA Application: GABA is applied to the oocyte at a concentration that elicits a submaximal response (e.g., EC₂₀-EC₅₀) to establish a baseline current.

-

Antagonist Application: Afizagabar is co-applied with GABA at various concentrations. The reduction in the GABA-induced current amplitude is measured.

-

Data Analysis: Concentration-response curves are generated by plotting the percent inhibition of the GABA response against the concentration of Afizagabar. The IC₅₀ is determined from this curve. To confirm competitive antagonism, a Schild analysis can be performed.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to study the effect of Afizagabar on native α5-GABAARs in neurons, particularly for measuring its impact on tonic currents in cells like hippocampal CA1 pyramidal neurons.

-

Slice Preparation: Hippocampal slices (e.g., 300-400 µm thick) are prepared from rodents. Slices are maintained in artificial cerebrospinal fluid (aCSF) bubbled with 95% O₂/5% CO₂.

-

Recording:

-

A CA1 pyramidal neuron is identified under a microscope.

-

A glass micropipette (3-5 MΩ resistance) filled with an intracellular solution (typically CsCl-based to isolate chloride currents) is used to form a high-resistance seal with the cell membrane.

-